Enlimomab
Description
Historical Development of Therapeutic Strategies Targeting Cellular Adhesion
The concept of targeting cellular adhesion as a therapeutic strategy has its roots in the growing understanding of the immune system. Early research focused on the general suppression of immune responses, but as knowledge of specific molecular interactions grew, so did the potential for more targeted interventions. The development of monoclonal antibody technology was a pivotal moment, allowing for the creation of agents that could selectively block the function of specific molecules like cell adhesion molecules (CAMs). mdpi.com This led to the exploration of CAM-targeted therapies for conditions where cellular adhesion plays a key pathological role, such as in autoimmune diseases and transplant rejection. mdpi.comaginganddisease.orgnih.govnih.govmdpi.com
Rationale for Intercellular Adhesion Molecule-1 (ICAM-1, CD54) as a Research Target
Intercellular Adhesion Molecule-1 (ICAM-1), also known as CD54, emerged as a prime target for research due to its crucial role in the inflammatory process. mdpi.comnih.gov ICAM-1 is a cell surface glycoprotein (B1211001) that is expressed on various cell types, including endothelial cells and leukocytes. creativebiolabs.netnih.gov Its expression is significantly upregulated in the presence of inflammatory cytokines. creativebiolabs.netmdpi.com ICAM-1 facilitates the adhesion of leukocytes to the endothelium, a critical step in their migration from the bloodstream into tissues during an inflammatory response. creativebiolabs.netfrontiersin.org By binding to its ligands on leukocytes, such as Lymphocyte Function-associated Antigen-1 (LFA-1), ICAM-1 mediates the firm adhesion necessary for immune cell trafficking and activation. google.com This central role in leukocyte recruitment and activation made ICAM-1 a logical and compelling target for therapeutic intervention in a range of inflammatory conditions and other diseases where immune cell infiltration is a key feature. frontiersin.orgpnas.org
Enlimomab as a Murine Monoclonal Antibody Prototype (e.g., BIRR-1, R6.5)
This compound, also known by the designations BIRR-1 and R6.5, is a murine IgG2a monoclonal antibody that specifically targets the second extracellular domain of human ICAM-1. creativebiolabs.netahajournals.orgaai.org As a murine antibody, it is derived from mouse cells. mybiosource.com Its development represented a significant step in the effort to create targeted therapies against adhesion molecules. creativebiolabs.net By binding to ICAM-1, this compound was designed to block the interaction between ICAM-1 and its ligands, thereby inhibiting the adhesion of leukocytes to the endothelium and subsequent inflammatory processes. creativebiolabs.netnih.govmedchemexpress.com This mechanism of action positioned this compound as a prototype for a new class of anti-inflammatory agents. creativebiolabs.net
Overview of this compound's Scientific Investigations and Contribution to Immunological Understanding
This compound has been the subject of numerous scientific investigations across a variety of conditions, including rheumatoid arthritis, organ transplantation, stroke, and burn injuries. nih.govresearchgate.netneurology.orgresearchgate.net These studies, while yielding mixed clinical results, have provided invaluable insights into the role of ICAM-1 in human disease and the complexities of targeting this pathway.
In the context of rheumatoid arthritis, studies showed that this compound could reduce disease activity in some patients. nih.govnih.gov Investigations in organ transplantation aimed to determine if this compound could prevent acute rejection by blocking the infiltration of immune cells into the transplanted organ. nih.govresearchgate.net While some initial animal studies were promising, a large European clinical trial in renal transplant recipients did not show a significant reduction in acute rejection rates. google.comresearchgate.net
The this compound Acute Stroke Trial (EAST) investigated the antibody's potential to reduce inflammation-mediated neuronal injury following an ischemic stroke. neurology.orgpatsnap.com Contrary to expectations from preclinical models, the trial found that this compound did not improve outcomes and was associated with a worse prognosis. ahajournals.orgneurology.orgtandfonline.comneurology.org This unexpected result prompted further research into the potential mechanisms, including the possibility that the murine nature of the antibody could trigger an unintended immune response or that the antibody itself might have activating properties under certain conditions. ahajournals.orgtandfonline.com Specifically, it was later shown that this compound could activate neutrophils in a complement-dependent manner. aai.orgnih.govtandfonline.com
Despite the disappointing clinical outcomes in some areas, the extensive research conducted with this compound has significantly advanced the understanding of ICAM-1's function in the immune system. It highlighted the critical and sometimes dual role of this adhesion molecule and underscored the challenges of translating preclinical findings to clinical success, particularly with murine antibodies. ahajournals.orgtandfonline.com The scientific journey of this compound has provided crucial lessons for the development of subsequent generations of more refined and targeted immunomodulatory therapies.
Research Findings on this compound
| Area of Investigation | Key Findings | References |
| Mechanism of Action | Binds to ICAM-1 to inhibit leukocyte adhesion. | creativebiolabs.netnih.govneurology.org |
| Rheumatoid Arthritis | Showed potential in reducing disease activity in some patients. | creativebiolabs.netnih.govnih.gov |
| Organ Transplantation | Did not significantly reduce acute rejection in a large renal transplant study. | researchgate.netcapes.gov.br |
| Ischemic Stroke | Worsened stroke outcomes in a major clinical trial. | ahajournals.orgneurology.orgresearchgate.netnih.govscientificarchives.com |
| Burn Injury | Improved wound healing in a Phase II clinical trial. | researchgate.net |
| Immunological Effects | Found to activate neutrophils in a complement-dependent manner. | aai.orgnih.govmedchemexpress.com |
Properties
CAS No. |
142864-19-5 |
|---|---|
Molecular Formula |
C10H12N2 |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Enlimomab Action
Enlimomab's Binding Specificity and Interaction with ICAM-1 (CD54)
This compound, also identified as BIRR-1 or R6.5, is a murine IgG2a monoclonal antibody. creativebiolabs.net It is engineered to bind with high specificity to the human ICAM-1 molecule. creativebiolabs.netahajournals.org ICAM-1 is a member of the immunoglobulin superfamily of proteins and is composed of five extracellular immunoglobulin-like domains, a transmembrane region, and a cytoplasmic tail. creativebiolabs.net While typically expressed at low levels on various cells, including endothelial cells and leukocytes, its expression is significantly upregulated at sites of inflammation. creativebiolabs.netaai.org
Target Epitope Characterization
Detailed studies have identified that this compound specifically binds to the second extracellular immunoglobulin-like domain (D2) of the ICAM-1 molecule. creativebiolabs.netahajournals.orgtandfonline.com This binding site is distinct from the regions on ICAM-1 that are recognized by its natural ligands. tandfonline.com The interaction with domain 2 is crucial for the antibody's function, as it is believed to be key for the proper presentation of domain 1 (D1), which is the primary binding site for leukocyte function-associated antigen-1 (LFA-1) and other natural binders. tandfonline.com
Inhibition of ICAM-1 Ligand Binding
By binding to ICAM-1, this compound effectively blocks the adhesion of leukocytes, such as T-cells and neutrophils, to the vascular endothelium. creativebiolabs.netgoogle.com This steric hindrance prevents the interaction between ICAM-1 and its primary ligands on leukocytes, namely the β2 integrins. These integrins include Lymphocyte Function-associated Antigen-1 (LFA-1, also known as CD11a/CD18), which is predominantly found on lymphocytes, and Macrophage-1 antigen (Mac-1, also known as CD11b/CD18 or CR3), which is expressed on neutrophils. creativebiolabs.netnih.gov The disruption of the ICAM-1/LFA-1 interaction is a key mechanism by which this compound inhibits T-cell adhesion and subsequent activation. google.com
Effects on Leukocyte Adhesion and Extravasation Pathways
The binding of this compound to ICAM-1 has profound effects on the processes of leukocyte adhesion and their subsequent movement from the bloodstream into tissues, a process known as extravasation.
Disruption of Leukocyte-Endothelial Cell Interactions in vitro
In laboratory settings, this compound has been demonstrated to inhibit the adhesion of leukocytes to endothelial cells. creativebiolabs.netaai.org This is a critical step in the inflammatory response, as the firm adhesion of leukocytes to the blood vessel wall is a prerequisite for their migration into inflamed tissues. creativebiolabs.net By blocking ICAM-1, this compound disrupts this crucial interaction, thereby preventing the cascade of events that leads to inflammation. creativebiolabs.netmedchemexpress.com
Modulation of Neutrophil and T-cell Emigration
This compound has been shown to attenuate the emigration of both neutrophils and T-cells from the bloodstream into tissues. creativebiolabs.netgoogle.com By blocking their ability to adhere firmly to the vascular endothelium, the antibody effectively reduces the number of these immune cells that can reach sites of inflammation. creativebiolabs.netgoogle.com This interference with neutrophil and T-cell trafficking is a central aspect of this compound's anti-inflammatory properties. google.com
This compound's Influence on Complement Activation and Immune Cell Priming
While the primary mechanism of this compound is the blockade of cell adhesion, its interaction with the immune system is more complex. As a murine IgG2a antibody, this compound has the potential to activate the human complement system. ahajournals.orgahajournals.org Studies have shown that this compound can activate resting neutrophils in whole blood in a complement-dependent manner. creativebiolabs.netmedchemexpress.comnih.gov This activation is characterized by an increase in the expression of the adhesion molecule CD11b and a decrease in L-selectin expression, along with an enhanced oxidative burst activity. nih.govoup.com This complement-mediated activation of neutrophils can lead to a paradoxical pro-inflammatory response. neurology.org Furthermore, the administration of a murine antibody like this compound can elicit the production of human anti-mouse antibodies (HAMAs), which may contribute to complement activation and the activation of circulating neutrophils. ahajournals.orgnih.gov
Complement-Dependent Neutrophil Activation ex vivo and in vivo
Research has demonstrated that this compound can paradoxically activate resting neutrophils, a phenomenon observed both in laboratory (ex vivo) and living organism (in vivo) settings. nih.govnih.gov This activation is not a direct effect of the antibody on the neutrophils but is dependent on the activation of the complement system, a part of the innate immune response. nih.gov
In ex vivo studies using whole blood samples, this compound was found to activate neutrophilic granulocytes at concentrations similar to those achieved in clinical trials. nih.gov This activation was characterized by an increase in the oxidative burst activity of the neutrophils. nih.gov Importantly, this neutrophil activation was not observed with an IgG1 isotype anti-ICAM-1 monoclonal antibody or with the F(ab')2 fragments of this compound, which lack the complement-activating Fc portion. nih.gov The activation was completely prevented by a soluble complement receptor type 1, confirming the essential role of the complement pathway. nih.gov
In vivo studies in animal models have corroborated these findings. The administration of a murine anti-rat ICAM-1 antibody led to the activation of complement. nih.govahajournals.org This complement activation is believed to be a key mechanism behind some of the adverse effects observed in clinical trials of this compound. psu.edunih.gov The activation of complement can lead to a systemic inflammatory response, contributing to side effects such as fever and leukopenia. nih.govtandfonline.com
Table 1: Research Findings on Complement-Dependent Neutrophil Activation by this compound
| Study Type | Key Findings | Implication | Reference(s) |
| Ex vivo (Human Whole Blood) | This compound (murine IgG2a) activated resting neutrophils. | The Fc portion of the antibody and complement are necessary for activation. | nih.gov |
| Activation was indicated by enhanced oxidative burst. | Suggests a pro-inflammatory effect counterintuitive to the drug's purpose. | nih.gov | |
| Activation was inhibited by soluble complement receptor type 1. | Confirms the complement-dependent nature of the activation. | nih.gov | |
| An IgG1 anti-ICAM-1 mAb and F(ab')2 fragments of this compound did not cause activation. | Highlights the role of the antibody isotype in triggering this effect. | nih.gov | |
| In vivo (Rat Stroke Model) | Administration of a murine anti-rat ICAM-1 antibody activated complement. | Provides in vivo evidence for the complement activation seen in ex vivo studies. | nih.govahajournals.org |
| Complement activation was associated with a negative clinical outcome. | Links the molecular mechanism to adverse clinical events. | psu.edunih.gov |
Upregulation of Adhesion Molecules (e.g., CD11b) on Circulating Leukocytes
A significant consequence of the complement-dependent neutrophil activation induced by this compound is the upregulation of adhesion molecules on the surface of circulating leukocytes, particularly the β2-integrin CD11b. nih.govnih.gov CD11b, a component of the Mac-1 or CR3 complex, is crucial for the firm adhesion of neutrophils to the endothelium. creativebiolabs.net
Ex vivo studies have shown that incubation of whole blood with this compound leads to a significant increase in the expression of CD11b on neutrophils. nih.gov This upregulation of CD11b was accompanied by a concurrent decrease in the expression of L-selectin (CD62L), another adhesion molecule involved in the initial tethering and rolling of leukocytes along the endothelial surface. creativebiolabs.netnih.gov The shedding of L-selectin is a characteristic sign of neutrophil activation. creativebiolabs.net
In vivo animal studies have produced similar results. Rats treated with a murine anti-rat ICAM-1 antibody displayed upregulation of CD11b on circulating neutrophils. nih.govahajournals.org This finding was part of a broader inflammatory response that also included the upregulation of other adhesion molecules on the endothelial cells themselves, such as E-selectin and P-selectin. nih.govahajournals.org The upregulation of CD11b is a critical event, as it can enhance the adhesiveness of neutrophils, potentially leading to the very leukocyte-endothelial interactions that this compound was designed to prevent. ahajournals.org
Table 2: Research Findings on Adhesion Molecule Upregulation by this compound
| Adhesion Molecule | Cell Type | Effect of this compound | Observed in | Significance | Reference(s) |
| CD11b | Neutrophils | Significant Upregulation | Ex vivo (Human), In vivo (Rat) | Increased neutrophil adhesiveness, a marker of activation. | nih.govnih.govahajournals.org |
| L-selectin (CD62L) | Neutrophils | Decreased Expression (Shedding) | Ex vivo (Human) | A hallmark of neutrophil activation. | nih.gov |
| E-selectin | Endothelial Cells | Upregulation | In vivo (Rat) | Sustained microvascular activation. | nih.govahajournals.org |
| P-selectin | Endothelial Cells | Upregulation | In vivo (Rat) | Promotion of leukocyte-endothelial interactions. | nih.govahajournals.org |
| ICAM-1 | Endothelial Cells | Upregulation | In vivo (Rat) | Paradoxical increase in the target molecule. | nih.govahajournals.org |
Preclinical Research Models and Immunomodulatory Investigations
Enlimomab's Impact on Inflammatory Responses in in vitro Systems
In vitro studies have been crucial in elucidating the fundamental mechanisms of this compound's immunomodulatory actions. These investigations have primarily focused on its ability to interfere with the cellular interactions that drive inflammatory cascades, such as neutrophil adhesion and T-cell activation.
Neutrophil Adhesion Assays
This compound has been shown to inhibit the adhesion of neutrophils to the endothelium in vitro. ahajournals.org This process is a critical early event in the inflammatory response, where neutrophils in the bloodstream attach to the lining of blood vessels before migrating into tissues. The interaction is largely mediated by ICAM-1 on endothelial cells binding to β2 integrins, such as Mac-1 (CD11b/CD18), on neutrophils. creativebiolabs.net
While direct quantitative data from specific in vitro neutrophil adhesion assays with this compound is not extensively detailed in the reviewed literature, studies on the effects of this compound and its analogues on neutrophil activation markers provide indirect evidence of its inhibitory potential. For instance, ex vivo studies in whole blood have shown that this compound can, paradoxically, lead to an increase in the expression of the adhesion molecule CD11b on neutrophils, a marker of neutrophil activation. nih.gov This activation was found to be dependent on the complement system. nih.gov This suggests a complex interaction where the antibody, while blocking the ICAM-1 binding site, may also trigger other cellular activation pathways. nih.gov
Mixed Lymphocyte Reactions and T-Cell Activation Studies
This compound has demonstrated a significant inhibitory effect on T-cell activation in vitro. google.com This is primarily achieved by blocking the interaction between ICAM-1 on antigen-presenting cells and Lymphocyte Function-Associated Antigen-1 (LFA-1) on T-cells. researchgate.net This interaction is a crucial co-stimulatory signal required for a full T-cell response. google.com
A key measure of this inhibitory capacity is the half-maximal inhibitory concentration (IC50) in a mixed lymphocyte reaction (MLR), a standard assay for assessing T-cell proliferation in response to foreign antigens. In vitro studies have determined the IC50 for this compound's inhibition of the human mixed lymphocyte reaction to be in the range of 0.1 to 1.0 µg/mL. nih.gov This indicates a potent ability to suppress T-cell-mediated immune responses at relatively low concentrations. By preventing the ICAM-1/LFA-1 binding, this compound effectively reduces T-cell proliferation and subsequent cytokine production, which are central to many inflammatory conditions. researchgate.net
Table 1: In Vitro Inhibitory Activity of this compound
| Assay | Parameter | Result | Reference |
|---|---|---|---|
| Mixed Lymphocyte Reaction (Human) | IC50 | 0.1 - 1.0 µg/mL | nih.gov |
Application in Non-Human Animal Models of Disease
The promising in vitro findings led to the evaluation of this compound and its analogues in various non-human animal models of diseases where inflammation plays a significant role. The most extensively studied area has been ischemia-reperfusion injury, particularly in the context of stroke.
Models of Ischemia-Reperfusion Injury (e.g., Cerebral Ischemia)
Preclinical studies in animal models of ischemic stroke, such as those in rabbits and rats, have shown that anti-ICAM-1 monoclonal antibodies can reduce infarct volume and improve neurological function when administered after a reversible cerebral ischemic event. ahajournals.org These models typically involve the temporary occlusion of a major cerebral artery to induce ischemia, followed by reperfusion, which mimics the events of an ischemic stroke.
A key mechanism by which this compound is thought to confer protection in ischemia-reperfusion injury is by reducing the accumulation of leukocytes, particularly neutrophils, in the affected brain tissue. nih.gov This infiltration of leukocytes is a major contributor to the secondary inflammatory damage that occurs after the initial ischemic event. bioline.org.br
The effect of anti-ICAM-1 therapy on leukocyte accumulation has been quantified in rat models of focal brain ischemia using myeloperoxidase (MPO) assays. MPO is an enzyme abundant in neutrophils, and its activity in tissue homogenates serves as a biochemical marker for neutrophil infiltration. In a study using the murine anti-rat ICAM-1 antibody 1A29, an analogue of this compound, treatment was shown to inhibit neutrophil trafficking, as evidenced by a reduction in brain MPO activity. ahajournals.orgahajournals.org However, in the same study, this reduction in leukocyte trafficking did not always translate to a significant decrease in infarct size, suggesting a complex interplay of factors. ahajournals.orgahajournals.org Another study noted that while the anti-rat ICAM-1 antibody 1A29 reduced brain MPO activity, it also led to the activation of circulating neutrophils, as indicated by the upregulation of CD11b. nih.gov
Table 2: Effect of Anti-Rat ICAM-1 Antibody (1A29) on Brain Myeloperoxidase (MPO) Activity in a Rat Model of Focal Cerebral Ischemia
| Treatment Group | Outcome | Reference |
|---|---|---|
| Anti-rat ICAM-1 (1A29) | Inhibited neutrophil trafficking (reduced MPO activity) | nih.govahajournals.orgahajournals.org |
Multiple preclinical studies have investigated the effect of anti-ICAM-1 antibodies on the volume of brain tissue death (infarct) following experimental stroke. In a rat model of transient middle cerebral artery occlusion (MCAO), administration of the anti-rat ICAM-1 antibody 1A29 resulted in a significant 44% reduction in infarct volume compared to vehicle-treated animals.
However, the efficacy of anti-ICAM-1 therapy appears to be dependent on the nature of the ischemic event. The protective effect on infarct volume was observed in models of transient ischemia with reperfusion, but not in models of permanent vessel occlusion. wikipedia.org This suggests that the therapeutic benefit is primarily derived from mitigating reperfusion-induced injury.
A "bedside-to-bench" study designed to explore the negative outcomes of the this compound clinical trial in stroke used the anti-rat ICAM-1 antibody 1A29 in Wistar and spontaneously hypertensive rats (SHR). ahajournals.orgahajournals.org In these specific models with relatively poor reperfusion, 1A29 treatment did not significantly reduce infarct size. ahajournals.orgahajournals.org Furthermore, when Wistar rats were pre-sensitized to the antibody, subsequent treatment after ischemia led to an augmentation of infarct size. ahajournals.orgahajournals.org
Table 3: Effect of Anti-Rat ICAM-1 Antibody (1A29) on Infarct Volume in Rat Models of Cerebral Ischemia
| Animal Model | Treatment Group | Infarct Volume (mm³) (Mean ± SD) | Reference |
|---|---|---|---|
| Wistar Rat (Transient MCAO, poor reperfusion) | 1A29 IV | 106 ± 36 | ahajournals.org |
| PBS IV (Control) | 135 ± 27 | ahajournals.org | |
| IgG1 IV (Control) | 118 ± 40 | ahajournals.org | |
| Wistar Rat (Transient MCAO, 1A29 Sensitized) | 1A29/1A29 | 159 ± 29 | ahajournals.org |
| PBS/1A29 (Control) | 122 ± 12 | ahajournals.org | |
| Spontaneously Hypertensive Rat (SHR) (Transient MCAO) | 1A29 IV | 152 ± 18 | ahajournals.org |
| PBS IV (Control) | 149 ± 9 | ahajournals.org | |
| IgG1 IV (Control) | 150 ± 23 | ahajournals.org |
Effects on Leukocyte Accumulation in Brain Tissue
Models of Organ Allograft Rejection (e.g., Renal Allograft)
Preclinical studies have demonstrated the potential of this compound and its analogues to prolong organ allograft survival. In non-human primate models of renal transplantation, a murine monoclonal antibody reactive with monkey ICAM-1 (CD54), administered as the sole immunosuppressive agent, significantly prolonged graft survival compared to controls. researchgate.net This suggests that interfering with leukocyte adhesion via ICAM-1 blockade can mitigate acute rejection episodes. researchgate.netoup.com Further studies in rodent models of renal transplantation have also shown that anti-ICAM-1 antibodies can improve allograft survival. nih.govresearchgate.net The mechanism is thought to involve the inhibition of leukocyte invasion into the graft tissue, a critical step in the inflammatory process of rejection. oup.comnih.gov
Models of Inflammatory Pathologies (e.g., Burn Injury)
The role of this compound in modulating inflammation has also been investigated in models of burn injury. researchgate.net In these models, the antibody has been shown to potentially reduce tissue necrosis surrounding the primary burn site. google.com The rationale behind this approach is that leukocyte adherence to the endothelium, mediated by ICAM-1, contributes to the pathogenesis of burn wound necrosis. researchgate.netgoogle.com By blocking this interaction, this compound may help to preserve tissue viability in the zone of stasis, an area of marginal perfusion surrounding the burn. google.com Preclinical evidence suggests that targeting ICAM-1 can be a valid therapeutic strategy in inflammatory conditions like severe burns. google.com
Methodological Approaches in this compound Preclinical Studies
A variety of methodological approaches have been employed in the preclinical evaluation of this compound and its analogues to assess their impact on key inflammatory pathways. ahajournals.orgahajournals.org
Immunophenotyping of Circulating Leukocytes (e.g., CD11b, L-selectin expression)
Immunophenotyping of circulating leukocytes has been a crucial tool to understand the complex effects of this compound. In ex vivo studies using whole blood, this compound was found to activate neutrophilic granulocytes. nih.gov This activation was characterized by a significant increase in the expression of the adhesion molecule CD11b (also known as Mac-1 or CR3) and a concurrent decrease in L-selectin (CD62L) expression. creativebiolabs.netnih.gov This modulation of adhesion molecules is indicative of neutrophil activation. nih.gov Similar findings of CD11b upregulation on circulating neutrophils were observed in in vivo rat models treated with an anti-ICAM-1 antibody. ahajournals.orgnih.gov
Measurement of Complement Activation Markers
The potential for this compound to activate the complement system has been a significant area of investigation. Studies have shown that this compound can activate resting neutrophils in whole blood in a complement-dependent manner. medchemexpress.comnih.gov This activation was inhibited by a soluble complement receptor type 1. nih.gov In rat models, the administration of a murine anti-ICAM-1 antibody led to complement activation, providing a possible explanation for some of the unexpected outcomes observed in clinical trials. ahajournals.orgnih.gov
Analysis of Adhesion Molecule Expression on Endothelium (e.g., E-selectin, P-selectin, ICAM-1)
The expression of various adhesion molecules on the vascular endothelium is a key indicator of an inflammatory response. frontiersin.org Preclinical studies have examined the effect of anti-ICAM-1 antibody treatment on the expression of E-selectin, P-selectin, and ICAM-1 itself. nih.govahajournals.org In rat models of stroke, treatment with a murine anti-rat ICAM-1 antibody resulted in the upregulation of E-selectin, P-selectin, and ICAM-1 on the brain microvascular endothelium. nih.govahajournals.org This sustained microvascular activation suggests a complex and potentially counterintuitive effect of the antibody in certain inflammatory contexts. nih.govahajournals.org
Interactive Data Tables
Table 1: Effects of Anti-ICAM-1 Antibody on Inflammatory Markers in Preclinical Models
| Model | Parameter Measured | Effect of Anti-ICAM-1 Antibody | Reference |
|---|---|---|---|
| Rat Stroke Model | Myeloperoxidase (MPO) Activity | Reduced neutrophil trafficking | ahajournals.orgnih.gov |
| Rat Stroke Model | Infarct Size | Not significantly reduced | ahajournals.orgnih.gov |
| Ex vivo Human Whole Blood | Neutrophil CD11b Expression | Increased | nih.gov |
| Ex vivo Human Whole Blood | Neutrophil L-selectin Expression | Decreased | nih.gov |
| Rat Stroke Model | Circulating Neutrophil CD11b | Upregulated | ahajournals.orgnih.gov |
| Rat Stroke Model | Complement Activation | Activated | ahajournals.orgnih.gov |
| Rat Stroke Model | Endothelial E-selectin | Upregulated | nih.govahajournals.org |
| Rat Stroke Model | Endothelial P-selectin | Upregulated | nih.govahajournals.org |
Enlimomab S Contribution to General Immunological Concepts and Antibody Engineering
Insights into Leukocyte Extravasation and Inflammation Biology
Enlimomab's primary function is to inhibit the adhesion of leukocytes to the vascular endothelium, a critical step in the process of leukocyte extravasation and subsequent tissue inflammation. creativebiolabs.netglpbio.comabmole.com Leukocyte extravasation is a multi-step cascade involving the initial tethering and rolling of leukocytes along the endothelial surface, followed by firm adhesion and transmigration into the surrounding tissue. creativebiolabs.net this compound specifically targets ICAM-1 (also known as CD54), a member of the immunoglobulin superfamily expressed on various cell types, including endothelial cells, whose expression is markedly upregulated at sites of inflammation by cytokines such as interferon-gamma (IFN-γ), interleukin-1 (IL-1), and tumor necrosis factor-alpha (TNF-α). creativebiolabs.netnih.gov
By binding to the second extracellular domain of ICAM-1, this compound effectively blocks the firm adhesion of leukocytes, mediated by the interaction between ICAM-1 and β2 integrins like LFA-1 on lymphocytes and Mac-1 on neutrophils. creativebiolabs.net This blockade attenuates the emigration of T cells and neutrophils to sites of inflammation, thereby reducing inflammatory tissue injury. creativebiolabs.netaai.org
Studies involving this compound have underscored the pivotal role of the ICAM-1/LFA-1 pathway in various inflammatory conditions. Initial clinical trials suggested potential benefits in conditions like refractory rheumatoid arthritis and in preventing acute rejection of kidney and liver allografts by mitigating leukocyte infiltration. creativebiolabs.netaai.org The antibody's ability to interfere with these processes has provided a valuable tool for understanding the molecular mechanisms that govern the recruitment of immune cells to inflamed tissues. creativebiolabs.net However, the outcomes of some clinical trials, particularly in ischemic stroke, were disappointing and highlighted the complex and sometimes paradoxical roles of adhesion molecule blockade. neurology.orgnih.govresearchgate.net For instance, instead of being beneficial, anti-ICAM-1 therapy with this compound was associated with worse outcomes in stroke patients, possibly due to complement activation and a paradoxical inflammatory response. neurology.orgahajournals.org
Understanding of Host Immune Responses to Murine Monoclonal Antibodies
The development and clinical use of this compound, a murine (mouse-derived) antibody, have significantly contributed to the understanding of the human anti-mouse antibody (HAMA) response. This response is a major limitation of using non-human antibodies in human patients. nih.govbiointron.com
Preclinical studies in animal models, such as rats, provided early indications of the immunogenicity of murine antibodies. When a murine anti-rat ICAM-1 antibody (1A29), analogous to this compound, was administered to rats, it elicited the production of rat anti-mouse antibodies (RAMAs). ahajournals.orgahajournals.orgahajournals.org This sensitization was found to potentially augment infarct size in stroke models, suggesting a detrimental effect of the host's immune response against the therapeutic antibody. ahajournals.orgahajournals.orgahajournals.org These preclinical findings were critical in predicting the challenges that would be faced in human clinical trials. nih.gov
In human patients, the administration of this compound led to the development of Human Anti-Mouse Antibodies (HAMA). nih.govkarger.com In one study involving patients with acute stroke, all 27 evaluable patients developed IgG HAMA responses to this compound, and 25 also had detectable IgM HAMA responses. karger.com This immune response can neutralize the therapeutic antibody, reducing its efficacy and potentially causing adverse effects, including allergic reactions and serum sickness-like reactions. biointron.complos.org The experience with this compound underscored the significant hurdle that immunogenicity presents for the clinical success of murine-derived biologics. google.com
| Study Focus | Model | Key Findings | Reference |
| Preclinical Immunogenicity | Rat Stroke Models | Administration of a murine anti-rat ICAM-1 antibody (1A29) led to the formation of rat anti-mouse antibodies (RAMAs) and was associated with larger infarct sizes upon sensitization. | ahajournals.orgahajournals.orgahajournals.org |
| Clinical Immunogenicity | Acute Stroke Patients | All evaluable patients developed IgG Human Anti-Mouse Antibody (HAMA) responses to this compound, with the majority also showing IgM responses. | karger.com |
This compound's Role in the Evolution of Antibody Engineering and Therapeutic Antibody Design
The challenges encountered with this compound, particularly its immunogenicity, played a significant role in driving the evolution of antibody engineering and the design of more effective and safer therapeutic antibodies. nih.govbiointron.comgoogle.com
The pronounced HAMA response observed with this compound and other first-generation murine antibodies was a major catalyst for the development of "humanized" and fully human antibodies. nih.govbiointron.comgnpbio.com The goal of humanization is to reduce the immunogenicity of a non-human antibody while retaining its specificity and affinity for the target antigen. gnpbio.com This is typically achieved by grafting the complementarity-determining regions (CDRs) from the murine antibody onto a human antibody framework. gnpbio.com
The adverse outcomes and immunogenic reactions associated with this compound highlighted the necessity of moving beyond purely murine antibodies for therapeutic applications, especially for chronic conditions requiring repeated administration. google.comgoogle.com The development of chimeric antibodies, which combine murine variable regions with human constant regions, was an initial step in this direction. gnpbio.com However, the more advanced strategy of humanization, which further reduces the murine protein content, became the standard approach. gnpbio.com The lessons learned from this compound directly influenced the design of next-generation anti-ICAM-1 antibodies and other therapeutic monoclonal antibodies, emphasizing the need to minimize foreign protein sequences to avoid unwanted immune responses. biointron.com This shift has led to the development of a wide array of humanized and fully human therapeutic antibodies that are now staples in the treatment of various diseases. nih.govnih.gov
Q & A
Q. What is the molecular mechanism of Enlimomab in preclinical models of ischemic stroke?
this compound is a murine IgG2a monoclonal antibody targeting human intercellular adhesion molecule-1 (ICAM-1). It inhibits leukocyte adhesion to vascular endothelium, reducing leukocyte extravasation and subsequent inflammatory tissue damage . Preclinical studies in transient middle cerebral artery (MCA) occlusion models demonstrated reduced infarct size by blocking neutrophil infiltration .
Q. Which experimental models are most appropriate for evaluating this compound’s efficacy?
Transient MCA occlusion in rodents is the primary model, as it replicates reperfusion injury and allows testing of this compound’s anti-inflammatory effects. Permanent occlusion models are less responsive, highlighting the importance of selecting models aligned with the intervention’s mechanism (e.g., reperfusion-dependent pathways) .
Q. What are standard dosing protocols for this compound in preclinical studies?
Dose-escalation studies in rats suggest administering this compound within 1 hour of reperfusion, with efficacy observed at 1 mg/kg intravenously. Pharmacokinetic analyses emphasize the need to monitor antibody half-life and host immune responses due to its murine origin .
Advanced Research Questions
Q. Why did this compound fail in clinical trials despite promising preclinical data?
The this compound Acute Stroke Trial (EAST) revealed worsened 90-day outcomes (modified Rankin Scale) and increased mortality in treated patients. Contradictions arose from immune-mediated adverse effects: the murine antibody triggered host anti-mouse IgG responses, activated neutrophils, and amplified complement-mediated inflammation . Preclinical models failed to predict these responses due to species-specific immune interactions.
Q. How can researchers reconcile discrepancies between this compound’s preclinical efficacy and clinical toxicity?
Methodological strategies include:
- Comparative immunogenicity studies : Testing humanized ICAM-1 antibodies in humanized mouse models to assess immune activation .
- Biomarker-driven analysis : Monitoring soluble ICAM-1 levels, neutrophil counts, and complement activation in parallel preclinical and clinical studies .
- Post-hoc experimental validation : Replicating clinical trial conditions (e.g., delayed treatment windows) in animal models to identify critical variables .
Q. What lessons from this compound’s development inform current neuroinflammatory drug design?
Key takeaways include:
- Humanized antibodies : Later trials (e.g., Hu23F2G, targeting CD18) avoided murine immunogenicity but faced efficacy challenges, emphasizing the need for target validation beyond ICAM-1 .
- Time-sensitive interventions : this compound’s 6-hour treatment window in EAST may have been too late; preclinical data suggest efficacy requires earlier administration (<1 hour post-reperfusion) .
- Combination therapies : Pairing anti-inflammatory agents with neuroprotectants may mitigate secondary injury mechanisms missed in monotherapy trials .
Methodological Guidance
Q. What experimental controls are critical in this compound studies?
- Isotype controls : Use murine IgG2a antibodies to distinguish target-specific effects from nonspecific immune reactions .
- Immune monitoring : Measure anti-drug antibodies, neutrophil activation markers (e.g., CD11b), and complement factors (e.g., C5a) in serum .
- Sham-operated controls : Account for surgical stress-induced inflammation in stroke models .
Q. How should researchers optimize dosing for translational studies?
- Conduct interspecies pharmacokinetic/pharmacodynamic (PK/PD) modeling to adjust doses for human trials.
- Use dose-escalation designs with safety endpoints (e.g., cytokine release syndrome markers) in early-phase trials .
Q. What biomarkers are validated for assessing this compound’s biological activity?
- Soluble ICAM-1 (sICAM-1) : Elevated levels correlate with endothelial activation but showed inconsistent prognostic value in clinical trials .
- Leukocyte adhesion assays : Ex vivo testing of patient blood samples post-treatment can confirm target engagement .
Data Contradiction Analysis
Q. How to interpret conflicting data on ICAM-1 inhibition in stroke?
While preclinical studies linked ICAM-1 blockade to reduced infarct size, clinical trials revealed paradoxical harm. Critical analysis should:
- Compare immune contexts : Murine antibodies in humans induce inflammation absent in rodent models .
- Re-examine outcome measures : Preclinical studies prioritized infarct volume, whereas clinical trials focused on functional outcomes (e.g., Rankin Scale), which may reflect broader pathophysiology .
- Explore off-target effects : this compound may disrupt ICAM-1-mediated neuroprotective signaling in addition to its anti-inflammatory role .
Tables
Q. Table 1. Key Preclinical and Clinical Findings for this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
